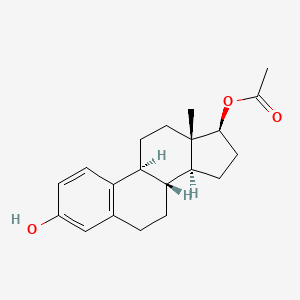

beta-Estradiol 17-acetate

説明

Structure

3D Structure

特性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938492 | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-60-8 | |

| Record name | Estradiol, 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Estradiol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization As a Steroidal Estrogen Derivative in Endocrine Science

Beta-estradiol 17-acetate is an esterified form of beta-estradiol, with an acetate (B1210297) group attached at the 17th carbon position of the steroid nucleus. ontosight.ai This modification classifies it as a steroidal estrogen derivative and a prodrug of estradiol (B170435). wikipedia.orgdrugbank.com In the body, the acetate group is cleaved, releasing the active hormone, estradiol. drugbank.com This process of esterification can influence the compound's stability, solubility, and duration of action, which can be advantageous in research settings. ontosight.aiontosight.ai

The parent compound, 17β-estradiol, is the most potent naturally occurring estrogen and plays a crucial role in a vast array of physiological processes. nih.govnih.gov These include the development and maintenance of the female reproductive system, regulation of the menstrual cycle, and effects on bone density, cholesterol metabolism, and brain function. ontosight.aisigmaaldrich.com By studying derivatives like this compound, researchers can gain a deeper understanding of the structure-activity relationships of estrogens and the nuances of their interactions with estrogen receptors (ERs). ontosight.aimolbiolcell.org

Fundamental Research Significance in Estrogen Action Paradigms

The primary mechanism of estrogen action involves binding to two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). frontiersin.org These receptors act as ligand-induced transcription factors, meaning that upon binding with an estrogen like estradiol (B170435), they can modulate the expression of target genes. frontiersin.org This can occur through direct binding to estrogen response elements (EREs) on DNA or by interacting with other transcription factors. frontiersin.org

Beta-estradiol 17-acetate, by serving as a source of estradiol, is instrumental in studies aimed at dissecting these genomic pathways. ontosight.ai Research utilizing this compound helps to elucidate how estrogens regulate gene expression in various tissues, contributing to our understanding of both normal physiology and the pathophysiology of estrogen-related conditions. ontosight.aimolbiolcell.org

Beyond the classical genomic model, estrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. frontiersin.orgfrontiersin.org These rapid signaling cascades can influence cellular function within minutes. This compound has been employed in research to investigate these non-genomic actions as well. For instance, studies have explored its effects on endothelial cell vitality and proliferation in vitro, demonstrating its ability to promote cell adhesion and growth. unife.itnih.govresearchgate.netnih.gov

A fascinating area of research involves the potential neuroprotective effects of estrogens. pubcompare.ai Emerging studies suggest that compounds like this compound may play a role in neuroplasticity, revealing complex interactions between hormonal compounds and the nervous system that extend beyond their traditional endocrine functions. sigmaaldrich.compubcompare.ai

Historical Trajectories of Beta Estradiol 17 Acetate Research

Estrogen Receptor Alpha (ERα) Binding Kinetics and Ligand Selectivity

This compound itself is understood to be a precursor, with its acetate group at the C-17β position being cleaved to release the active hormone, 17β-estradiol. drugbank.com However, the binding affinity of the esterified form has been evaluated. Studies indicate that modification at the C-17β position of estradiol, such as conversion of the hydroxyl group to an acetate, significantly reduces binding affinity for estrogen receptors. oup.com

Research measuring the relative binding affinity (RBA) of this compound for ERα found it to be between 31% and 45% of that of 17β-estradiol (which is set at 100%). wikipedia.org This diminished affinity highlights the critical role of the free hydroxyl group at the C-17β position for optimal interaction with the ligand-binding pocket of ERα. Despite this reduced affinity, once converted to estradiol, it acts as a full agonist. Estradiol itself binds with high affinity to ERα, which is predominantly expressed in tissues like the uterus, breast, and bone. researchgate.net

Estrogen Receptor Beta (ERβ) Binding Kinetics and Ligand Selectivity

Similar to its interaction with ERα, this compound shows a reduced binding affinity for Estrogen Receptor Beta (ERβ). Its relative binding affinity for ERβ is reported to be approximately 24% of that of 17β-estradiol. wikipedia.org While the parent compound, 17β-estradiol, binds to both ERα and ERβ with a similarly high affinity, other endogenous and synthetic estrogens can exhibit a preference for one subtype over the other. medchemexpress.comahajournals.org For instance, the phytoestrogen genistein (B1671435) and the endogenous estrogen estriol (B74026) bind preferentially to ERβ. medchemexpress.com The lower affinity of the 17-acetate ester for both receptors underscores the structural specificity required for potent receptor engagement.

ERβ is found in various tissues, including the prostate, ovaries, central nervous system, and cardiovascular system, and its activation can sometimes lead to different, or even opposing, physiological outcomes compared to ERα activation. researchgate.netimrpress.com

G Protein-Coupled Estrogen Receptor (GPER) Activation and Downstream Effects

Beyond the classical nuclear receptors ERα and ERβ, estradiol is a potent agonist of the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. drugbank.comuniprot.org This membrane-bound receptor mediates rapid, non-genomic estrogenic effects. frontiersin.org As this compound is a prodrug of estradiol, it consequently initiates the same GPER-mediated signaling cascades following its conversion. drugbank.com

Activation of GPER by estradiol leads to the rapid and transient stimulation of multiple intracellular signaling pathways. uniprot.org These include the production of cyclic AMP (cAMP), mobilization of intracellular calcium, and the activation of the Src tyrosine kinase. uniprot.org This can, in turn, induce the release of heparin-bound epidermal growth factor (HB-EGF) and transactivate the epidermal growth factor receptor (EGFR), propagating signals through downstream pathways like PI3K/Akt and ERK/MAPK. uniprot.orgnih.gov These signaling events are implicated in a wide array of pleiotropic functions, including vasodilation, cardioprotection, and regulation of cell proliferation. uniprot.orgfrontiersin.org

Nuclear Receptor Coactivator and Corepressor Recruitment Dynamics

The transcriptional activity of nuclear estrogen receptors is governed by the recruitment of coactivator and corepressor proteins following ligand binding. When an agonist like 17β-estradiol (the active form of this compound) binds to ERα or ERβ, the receptor undergoes a conformational change. This new conformation facilitates the dismissal of corepressor complexes (such as those containing N-CoR or SMRT) and promotes the recruitment of coactivator proteins. pnas.org

This coactivator complex is a large assembly of proteins that includes the p160 family (e.g., SRC-1, TIF2) and proteins with histone acetyltransferase (HAT) activity, such as CBP/p300. oup.comfrontiersin.org The recruitment of these coactivators, mediated by the receptor's Activation Function-2 (AF-2) domain, leads to chromatin remodeling, making the DNA more accessible for transcription of target genes. oup.comfrontiersin.org Conversely, antagonist-bound receptors typically recruit corepressors, which are associated with histone deacetylases (HDACs) that silence gene expression. pnas.org The specific profile of coactivators recruited can be influenced by the specific ligand bound to the receptor, contributing to the tissue-specific and context-dependent actions of estrogens. nih.gov

Comparative Receptor Binding Profiles with Endogenous Estrogens and Synthetic Analogs

The binding affinity of this compound is significantly lower than its parent compound, estradiol, and differs from various other natural and synthetic estrogens. The following table provides a comparative overview of the relative binding affinities (RBA) for ERα and ERβ, with 17β-estradiol as the reference standard (RBA = 100%).

| Compound | ERα RBA (%) | ERβ RBA (%) | Receptor Preference |

| 17β-Estradiol | 100 | 100 | Equal |

| This compound | 31-45 wikipedia.org | 24 wikipedia.org | Slightly ERα |

| Estrone (B1671321) | Preferential medchemexpress.com | Lower than ERα medchemexpress.com | ERα |

| Estriol | Lower than ERβ oup.com | Preferential oup.commedchemexpress.com | ERβ |

| Ethinyl Estradiol | ~200 nih.gov | ~50 nih.gov | ERα |

| Genistein | Lower than ERβ medchemexpress.com | Preferential medchemexpress.com | ERβ |

| Raloxifene | Preferential medchemexpress.com | Lower than ERα medchemexpress.com | ERα |

This table is generated based on data from multiple sources. oup.comwikipedia.orgmedchemexpress.comnih.gov RBA values are approximate and can vary between studies.

In Silico Modeling and Computational Chemistry of Receptor-Ligand Interactions

Computational methods such as molecular docking are valuable tools for predicting and analyzing the interactions between ligands like this compound and their receptors. samipubco.comechemcom.com These models rely on the crystal structures of the estrogen receptor's ligand-binding domain (LBD). nih.gov The LBD forms a hydrophobic pocket that accommodates the steroidal core of the ligand.

Key interactions for high-affinity binding of 17β-estradiol to ERα include hydrogen bonds between the phenolic A-ring hydroxyl group and residues like Glu353 and Arg394, and a hydrogen bond between the C-17β hydroxyl group and His524. nih.govresearchgate.net

For this compound, the presence of the bulky, more hydrophobic acetate group at the C-17β position in place of the hydroxyl group prevents the crucial hydrogen bond with His524. oup.comnih.gov This loss of a key interaction point and the potential for steric hindrance within the binding pocket are the primary reasons for its significantly lower binding affinity compared to estradiol. In silico studies of other C-17 modified estrogens confirm that alterations in this region are often detrimental to high-affinity binding. oup.comnih.gov Molecular dynamics simulations can further elucidate how such modifications alter the stability of the ligand-receptor complex and the conformation of critical regions like helix 12, which is essential for coactivator recruitment. mdpi.com

Genomic Signaling Cascades via Nuclear Estrogen Receptors

The classical mechanism of estrogen action is genomic, involving the regulation of gene expression by nuclear estrogen receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). nih.govfrontiersin.org These receptors function as ligand-activated transcription factors. oup.com Upon entering the cell, 17β-estradiol binds to ERα or ERβ, inducing a conformational change in the receptor. This leads to receptor dimerization, and the complex then translocates to the nucleus to modulate gene transcription. nih.gov

Estrogen Response Element (ERE)-Mediated Gene Transcription

The primary pathway for direct genomic signaling involves the binding of the estradiol-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs). oup.comnih.gov These EREs are typically located in the promoter regions of target genes. mdpi.com The binding of the dimerized, ligand-activated receptor to an ERE initiates the recruitment of a complex of co-regulatory proteins (coactivators or corepressors), which in turn modulate the transcriptional machinery, leading to either an increase or decrease in the transcription of the target gene. nih.govimrpress.com This classical pathway is a cornerstone of estrogen's physiological effects, regulating a wide array of genes involved in development, cell proliferation, and differentiation. nih.govimrpress.com

Non-ERE Mediated Transcriptional Regulation through Transcription Factor Interactions

Estrogen receptors can also regulate gene expression without directly binding to EREs. oup.com In this "tethering" mechanism, the estradiol-ER complex interacts with other DNA-bound transcription factors, such as Activator Protein-1 (AP-1) or Specificity Protein-1 (SP-1), to influence gene expression. imrpress.comnih.govbioscientifica.com This ERE-independent signaling significantly broadens the scope of genes regulated by estradiol. pnas.org

For instance, the interaction between ERs and the AP-1 complex (composed of Fos and Jun proteins) can lead to either activation or repression of genes with AP-1 binding sites, including those for cyclin D1, collagenase, and IGF-I. oup.comnih.gov Similarly, ERs can tether to SP-1, which is bound to GC-rich regions in gene promoters, to modulate transcription. imrpress.com The outcome of these interactions—whether activation or repression—is highly dependent on the specific ligand, the ER subtype (ERα or ERβ), and the cellular context. nih.govnih.gov

Non-Genomic (Rapid) Signaling Actions

In addition to the genomic pathways that can take hours to manifest, this compound (as estradiol) can elicit rapid cellular responses within seconds to minutes. aacrjournals.org These non-genomic actions are initiated by estrogen receptors located outside the nucleus, including a subpopulation of ERα and ERβ trafficked to the plasma membrane and the G protein-coupled estrogen receptor (GPER). nih.govwikipedia.orgnih.gov These actions often involve the activation of various protein kinase cascades. oup.comwikipedia.org

Plasma Membrane Estrogen Receptor Activation and Associated Kinase Cascades

A fraction of nuclear ERα and ERβ can be localized to the plasma membrane, often within specialized microdomains called caveolae. nih.govwikipedia.org Palmitoylation, a form of post-translational modification, facilitates this membrane trafficking. wikipedia.orgfrontiersin.org From this location, ligand-bound ERs can rapidly activate intracellular signaling pathways. frontiersin.org These membrane-associated ERs can interact with and activate G proteins and receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the IGF-I receptor, leading to the activation of downstream kinase cascades. oup.comwikipedia.org This can involve the activation of protein kinase A (PKA) and protein kinase C (PKC). wikipedia.orgmolbiolcell.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)

A key consequence of rapid estrogen signaling is the activation of the Mitogen-Activated Protein Kinase (MAPK) family. pnas.org This includes the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK. spandidos-publications.compnas.org

ERK1/2 Pathway: Estradiol has been shown to rapidly activate the ERK1/2 pathway in numerous cell types, including breast cancer cells, neurons, and osteoblasts. pnas.orgpnas.orgoup.comnih.gov This activation can be initiated by membrane ERs and can proceed through upstream activators like Src kinase and the EGFR. oup.comoup.com Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors, thereby linking rapid membrane events to changes in gene expression. frontiersin.orgnih.gov For example, estradiol-induced activation of the ERK pathway has been linked to cell proliferation and neuroprotective effects. spandidos-publications.compnas.org

JNK Pathway: The JNK pathway, often associated with cellular stress responses, can also be modulated by estradiol. spandidos-publications.com In some contexts, estradiol has been shown to activate the JNK signaling cascade, which can influence processes like apoptosis and the regulation of immune responses. spandidos-publications.comoup.com For example, estradiol-mediated activation of JNK can lead to the downregulation of class II MHC expression in certain cells. oup.com The specific role of JNK activation appears to be highly cell-type dependent. oup.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade rapidly activated by estradiol. nih.govnih.gov This pathway is central to cell survival, growth, and proliferation. Estradiol, acting through membrane-associated ERs, can activate PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govfrontiersin.orgnih.gov

This activation can occur through both ER-dependent and independent mechanisms. nih.govresearchgate.net Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptotic factors and stimulating cell cycle progression. frontiersin.orgplos.org The E2-induced activation of the PI3K/Akt pathway has been observed in various tissues, including the uterus, breast cancer cells, and neurons, highlighting its importance in mediating the diverse effects of estrogen. nih.govresearchgate.netsnmjournals.org

Table 1: Overview of Signaling Pathways Activated by 17β-Estradiol This table summarizes the primary signaling pathways discussed. This compound acts as a prodrug to 17β-Estradiol.

Table 2: Key Research Findings on Estradiol-Activated Kinase Pathways

Protein Kinase C (PKC) and p38 MAPK Activation Mechanisms

This compound, a synthetic estrogen, is involved in the activation of intricate signaling pathways, including those mediated by Protein Kinase C (PKC) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Research indicates that 17β-estradiol (E2), the active form of this compound, can trigger the activation of PKC and p38 MAPK, which are crucial for various cellular processes. mdpi.comphysiology.org

In different cell types, the activation of these kinases by estrogen can lead to diverse outcomes. For instance, in the bivalve mollusc Mytilus, E2 has been shown to stimulate immune functions in hemocytes through a receptor-mediated mechanism involving both p38 MAPK and PKC. physiology.org This suggests a conserved role for these signaling pathways in the immunomodulatory effects of estrogens across different species. The activation of PKC and p38 MAPK by E2 has also been observed in the context of bone metabolism, where these pathways are important for the differentiation of bone-forming cells. mdpi.com

Furthermore, studies have shown that E2 can attenuate the activation of p38 MAPK induced by other stimuli, such as angiotensin II, in the brain. researchgate.net This suggests a modulatory role for this compound in cellular signaling, where it can both directly activate and influence the activity of these kinases in response to other factors. In the context of myocardial ischemia, E2 supplementation has been found to decrease the activation of p38 MAPK, which is associated with reduced inflammation and improved functional recovery. nih.gov

The activation of these pathways is often rapid and considered part of the non-genomic effects of estrogens. In human eccrine sweat gland cells, 17β-estradiol rapidly activates PKCε, a novel PKC isoform, in a PKCδ and estrogen receptor-dependent manner, which is part of a larger signaling cascade involving PKA and Erk 1/2 MAPK to mobilize intracellular calcium. nih.gov Similarly, in mouse mammary tumor cells, the enhanced secretion of lipoprotein lipase (B570770) by E2 is dependent on the activity of p38 MAPK, among other kinases. jst.go.jp

The following table summarizes the observed effects of this compound (or its active form, 17β-estradiol) on PKC and p38 MAPK activation in different cellular contexts.

| Cell Type | Effect on PKC | Effect on p38 MAPK | Downstream Consequence |

| Bivalve Hemocytes | Activation | Activation | Immunostimulation |

| Bone-Forming Cells | Involvement in Differentiation | Activation | Matrix Mineralization |

| Brain (in response to Angiotensin II) | No attenuation of activity | Attenuation of activation | Modulation of Angiotensin II effects |

| Myocardium (Ischemic) | Not specified | Decreased activation | Cardioprotection, anti-inflammatory effects |

| Eccrine Sweat Gland Cells | Activation of PKCε and PKCδ | Involvement in Erk 1/2 activation | Intracellular calcium mobilization |

| Mouse Mammary Tumor Cells | Not specified | Activation | Enhanced Lipoprotein Lipase secretion |

Cyclic AMP (cAMP) Production and Intracellular Calcium Mobilization

This compound influences fundamental intracellular signaling molecules, including cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i). The G-protein coupled estrogen receptor 1 (GPER1) is a key player in mediating the rapid, non-genomic effects of estrogens. uniprot.org Activation of GPER1 by 17-beta-estradiol (E2) can lead to the stimulation of adenylyl cyclase, resulting in an increase in cAMP production. uniprot.orgashpublications.org This has been observed in various cell types and is a crucial part of the signaling cascade initiated by E2. ashpublications.org

In addition to cAMP, this compound can induce the mobilization of intracellular calcium. This effect can be mediated through GPER1, which upon binding to E2, triggers the release of calcium from intracellular stores. uniprot.org For instance, in the human eccrine sweat gland cell line NCL-SG3, 17β-estradiol was found to rapidly mobilize intracellular calcium from ryanodine-receptor-gated stores. This process was dependent on the estrogen receptor and a signaling pathway involving PKC, PKA, and Erk 1/2. nih.gov

However, the effect of E2 on intracellular calcium can be context-dependent. In human endothelial cells, direct treatment with 17β-estradiol did not by itself mobilize intracellular calcium, but prolonged treatment altered calcium homeostasis in response to other stimuli. nih.gov This suggests that the mechanisms of E2-induced calcium signaling can vary between cell types and experimental conditions.

The mobilization of intracellular calcium is a critical event in many cellular processes, including the activation of various enzymes and transcription factors. In luteinizing hormone-releasing hormone (LHRH) neurons, E2 has been shown to increase intracellular calcium oscillations. uniprot.org

The table below provides a summary of the effects of this compound (or its active form, 17β-estradiol) on cAMP production and intracellular calcium mobilization.

| Receptor | Second Messenger | Cellular Effect | Cell Type |

| GPER1 | cAMP | Stimulation of production | Various |

| GPER1 | Intracellular Calcium | Mobilization from stores | Various, including neuronal cells |

| Estrogen Receptor | Intracellular Calcium | Mobilization from ryanodine-receptor-gated stores | Eccrine sweat gland cells |

Effects on Cellular Fate and Homeostasis

Modulation of Cell Proliferation and Differentiation Mechanisms

This compound has demonstrated significant effects on the proliferation and differentiation of various cell types. In human brain microvascular endothelial cells (hBMECs), the addition of 10 nM this compound to the culture medium was a critical factor in promoting cell adhesion and proliferation. nih.govwindows.net This effect was particularly pronounced in female-derived hBMECs. nih.gov Similarly, in ER+ breast cancer spheroids, physiological concentrations of 17β-estradiol stimulated growth. frontiersin.org

The influence of this compound on cell differentiation is also notable. In the context of osteogenesis, 17β-estradiol has been shown to promote the osteogenic differentiation of mesenchymal stem cells. mdpi.com However, the effects on osteoblast proliferation and differentiation can be complex, with some studies showing an increase in preosteoblast proliferation while others report no effect or even inhibition. researchgate.net This variability may be due to differences in cell models and experimental conditions. researchgate.net

In the context of the immune system, estrogen can influence the differentiation and proliferation of early B-lineage precursors. ashpublications.org Sustained exposure to estrogen was found to reduce the number of B-cell precursors in the bone marrow. ashpublications.org

The table below summarizes the modulatory effects of this compound (or its active form, 17β-estradiol) on cell proliferation and differentiation in different cell types.

| Cell Type | Effect on Proliferation | Effect on Differentiation |

| Human Brain Microvascular Endothelial Cells (hBMECs) | Promotes proliferation and adhesion | Not specified |

| ER+ Breast Cancer Spheroids | Stimulates growth | Not specified |

| Mesenchymal Stem Cells | Not specified | Promotes osteogenic differentiation |

| Osteoblasts | Variable (stimulatory, inhibitory, or no effect) | Variable |

| Early B-lineage Precursors | Reduces proliferation | Influences differentiation |

| Human Endometrial Epithelial Cells | Increases proliferation | Not specified |

Induction and Inhibition of Apoptosis Pathways (e.g., Fas/FasL, Mitochondrial-Dependent Pathways, Caspase Activation, Bcl-2 Family Regulation)

This compound exerts complex and often contradictory effects on apoptosis, capable of both inducing and inhibiting programmed cell death depending on the cellular context. nih.gov The mechanisms involved encompass both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. nih.gov

Fas/FasL Pathway: In certain contexts, such as in breast cancer cells resistant to estrogen deprivation, 17β-estradiol can induce apoptosis through the activation of the Fas/FasL signaling pathway. nih.govresearchgate.netoup.com This involves the upregulation of Fas ligand (FasL) and, in some cases, Fas receptor (FasR), leading to the initiation of the apoptotic cascade. oup.com However, in an estrogenized mouse model of polycystic ovary, the Fas/FasL pathway did not appear to be the primary mediator of apoptosis induced by estrogen treatment. niscpr.res.in

Mitochondrial-Dependent Pathways and Bcl-2 Family Regulation: The intrinsic pathway, centered around the mitochondria, is a significant target of this compound's apoptotic and anti-apoptotic actions. The balance between pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w) members of the Bcl-2 family is crucial in determining cell fate. nih.govoup.com

In some models, 17β-estradiol has been shown to induce apoptosis by disrupting this balance in favor of pro-apoptotic proteins. niscpr.res.in For instance, in a mouse model of polycystic ovary, estrogen treatment led to a low expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bid, supporting the activation of the mitochondrial pathway. niscpr.res.in Conversely, in other cell types, such as neurons, 17β-estradiol can be neuroprotective by upregulating the anti-apoptotic protein Bcl-w and downregulating the pro-apoptotic protein Bim. jneurosci.org This protective effect can attenuate apoptosis induced by insults like β-amyloid peptide. jneurosci.org In osteoblasts, upregulation of SIRT1 by 17β-estradiol inhibits apoptosis by increasing Bcl-2 expression. nih.gov

Caspase Activation: The convergence of both extrinsic and intrinsic pathways often leads to the activation of a cascade of caspases, the executioners of apoptosis. 17β-estradiol has been shown to induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3 and caspase-7. nih.govresearchgate.netniscpr.res.in In long-term estradiol-deprived breast cancer cells, estradiol's pro-apoptotic action involves the activation of caspase-7 and caspase-9. researchgate.net Similarly, in a model of myocardial ischemia, estrogen supplementation decreased the activation of caspase-3. nih.gov

The following table summarizes the dual role of this compound (or its active form, 17β-estradiol) in regulating apoptosis.

| Apoptotic Pathway | Pro-Apoptotic Effects | Anti-Apoptotic Effects |

| Fas/FasL | Activation in some breast cancer cells nih.govresearchgate.netoup.com | Not significantly involved in a polycystic ovary model niscpr.res.in |

| Mitochondrial | Low Bcl-2, high Bid expression in a polycystic ovary model niscpr.res.in | Upregulation of Bcl-w and downregulation of Bim in neurons jneurosci.org |

| Caspase Activation | Activation of caspase-7, -9 in breast cancer cells researchgate.net | Decreased caspase-3 activation in myocardial ischemia nih.gov |

| Bcl-2 Family | Downregulation of Bcl-2 sensitizes cells to estradiol-induced apoptosis researchgate.net | Upregulation of Bcl-2 in osteoblasts nih.gov |

Impact on Autophagy Processes

This compound has been shown to modulate autophagy, a cellular process of self-digestion that is critical for cellular homeostasis. The impact of this compound on autophagy can be either stimulatory or inhibitory, depending on the cell type and conditions.

In breast cancer cells, 17β-estradiol treatment has been observed to precipitate autophagy. asco.org This was associated with a significant depolarization of the mitochondrial membrane and an accumulation of autophagosomes. asco.org Similarly, in human retinal pigment epithelial cells, 17β-estradiol enhanced hydrogen peroxide-induced autophagy, as evidenced by an increase in the number of autophagosomes and the upregulation of autophagy-related genes like Beclin 1 and LC3B. dovepress.com

Conversely, in other cellular contexts, this compound can have an inhibitory effect on autophagy. In osteoblasts, the upregulation of SIRT1 induced by 17β-estradiol promotes autophagy. nih.gov This process is mediated through the AMPK-mTOR signaling pathway. nih.gov In chondrocytes, 17β-estradiol was also found to induce mitophagy (a selective form of autophagy for mitochondria) upregulation, which is protective for the cells. frontiersin.org This effect was also mediated by SIRT1 and the AMPK/mTOR signaling pathway. frontiersin.org

In rat insulin-secreting β-cells (INS-1), 17β-estradiol was found to protect against mitophagy through the G protein-coupled estrogen receptor (GPER) and the PI3K/Akt signaling pathway. spandidos-publications.com This was demonstrated by a reduction in the formation of mitophagosomes and autophagosomes. spandidos-publications.com

The table below summarizes the diverse effects of this compound (or its active form, 17β-estradiol) on autophagy.

| Cell Type | Effect on Autophagy | Key Mediators |

| Breast Cancer Cells | Induction | Mitochondrial membrane depolarization |

| Human Retinal Pigment Epithelial Cells | Enhancement (in response to oxidative stress) | Upregulation of Beclin 1 and LC3B |

| Osteoblasts | Promotion | Upregulation of SIRT1, AMPK-mTOR pathway |

| Chondrocytes | Induction of Mitophagy | SIRT1, AMPK/mTOR pathway |

| Rat Insulin-Secreting β-cells (INS-1) | Inhibition of Mitophagy | GPER, PI3K/Akt pathway |

Regulation of Cell Adhesion, Migration, and Invasion

This compound plays a significant role in regulating cell adhesion, migration, and invasion, processes that are fundamental to both normal physiological functions and pathological conditions like cancer metastasis.

In human brain microvascular endothelial cells (hBMECs), the addition of 10 nM β-estradiol 17-acetate was found to be a crucial factor in promoting cell adhesion. nih.govwindows.net This highlights its importance in maintaining the integrity of the blood-brain barrier.

In the context of cancer, the effects of this compound are more complex. In salivary mucoepidermoid carcinoma Mc3 cells, 17β-estradiol at physiological concentrations was shown to enhance cell adhesion, invasion, and motility. nih.gov This was associated with increased activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which facilitates invasion. nih.gov Similarly, in ER+ breast cancer spheroids, 17β-estradiol stimulated cell migration and invasiveness, which correlated with an increase in proteins related to the epithelial-mesenchymal transition (EMT), such as SNAIL, and extracellular matrix degradation proteins like MMP-9. frontiersin.org

Conversely, some studies have shown that certain compounds can suppress the pro-migratory and pro-invasive effects of 17β-estradiol. For example, the flavonoid baicalein (B1667712) was found to suppress 17β-estradiol-induced migration, adhesion, and invasion of breast cancer cells by interfering with G protein-coupled receptor 30 (GPR30) signaling. nih.gov

The regulation of these processes often involves the activation of specific signaling pathways. In endometrial cancer cells, 17β-estradiol can induce cell migration through the activation of the nonreceptor tyrosine kinase c-Src and focal adhesion kinase (FAK). oup.com

The table below summarizes the regulatory effects of this compound (or its active form, 17β-estradiol) on cell adhesion, migration, and invasion.

| Cell Type | Effect on Adhesion | Effect on Migration | Effect on Invasion | Key Mediators |

| Human Brain Microvascular Endothelial Cells (hBMECs) | Promotes adhesion | Not specified | Not specified | Not specified |

| Salivary Mucoepidermoid Carcinoma Mc3 Cells | Enhances adhesion | Enhances motility | Enhances invasion | Increased MMP-2 activity |

| ER+ Breast Cancer Spheroids | Decreased E-cadherin | Stimulates migration | Stimulates invasion | Increased SNAIL, MMP-9 |

| Breast Cancer Cells (MCF-7, SK-BR-3) | Enhanced by E2 (suppressed by baicalein) | Enhanced by E2 (suppressed by baicalein) | Enhanced by E2 (suppressed by baicalein) | GPR30 signaling |

| Endometrial Cancer Cells | Not specified | Induces migration | Not specified | c-Src, FAK activation |

Role in Oxidative Stress Response and Redox Signaling

This compound, through its conversion to 17β-estradiol, plays a significant role in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov E2's influence on redox signaling is multifaceted, involving the regulation of various proteins that are critical for maintaining cellular homeostasis.

Research has demonstrated that E2 can modulate the expression of key antioxidant enzymes and DNA repair proteins. For instance, in the cerebral cortex of female mice, 17β-estradiol has been shown to increase the expression of Apurinic Endonuclease 1 (Ape1), a crucial protein involved in both DNA repair and the reduction of oxidized cellular proteins. nih.gov This upregulation of Ape1 by E2 is associated with a decrease in oxidative DNA damage. nih.gov Conversely, in the uterus, unopposed E2 treatment has been observed to decrease the expression of Ape1 and another important antioxidant enzyme, Cu/Zn superoxide (B77818) dismutase (SOD1), while increasing the expression of thioredoxin (Trx) and protein disulfide isomerase (PDI). nih.gov This tissue-specific differential regulation highlights the complexity of E2's role in redox signaling. The altered expression of these oxidative stress response proteins can lead to an accumulation of cellular damage, including lipid peroxidation and protein carbonylation, which may contribute to pathological conditions. nih.gov

The mechanism of E2's effect on redox signaling often involves its interaction with estrogen receptors (ERs). Both ERα and ERβ have been implicated in the neuroprotective effects of E2, partly through the upregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, E2 can activate signaling cascades that influence the expression and activity of other antioxidant proteins. For example, E2 has been shown to activate the expression of thioredoxin, which in turn can regulate the activity of transcription factors like AP-1, further influencing the cellular response to oxidative stress. nih.gov The production of ROS in response to E2 and its metabolites, such as 4-hydroxy-estradiol (4-OH-E2), has been observed in normal human mammary epithelial cells, suggesting a direct link between estrogen metabolism and cellular redox status. plos.org

Table 1: Research Findings on this compound and Oxidative Stress

| Finding | Tissue/Cell Type | Effect of 17β-Estradiol | Reference |

|---|---|---|---|

| Increased Ape1 expression | Cerebral cortex (female mice) | Decreased oxidative DNA damage | nih.gov |

| Decreased Ape1 and SOD1 expression | Uterus (female mice) | Increased lipid peroxidation and protein carbonylation | nih.gov |

| Increased Trx and PDI expression | Uterus (female mice) | Altered redox regulation | nih.gov |

| ROS production | Normal human mammary epithelial cells | Dose-dependent increase in ROS | plos.org |

| Neuroprotection | Primary hippocampal neurons | Increased Bcl-2 expression | nih.gov |

Cross-talk with Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and cell proliferation. Emerging evidence indicates a significant cross-talk between this pathway and estrogen signaling, which can have profound implications for various physiological and pathological processes.

One key point of interaction is the modulation of β-catenin stability and nuclear translocation. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." oup.com However, 17β-estradiol can promote the stabilization and nuclear accumulation of β-catenin. oncotarget.com This can occur through several mechanisms. For instance, ERα can physically interact with β-catenin and the polycomb group protein EZH2, thereby influencing the transcription of Wnt/β-catenin target genes without direct binding of the ER to DNA. oncotarget.com Additionally, ERα can activate the PI3K/Akt pathway, which leads to the inhibition of GSK-3β, a key component of the β-catenin destruction complex. oncotarget.com This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate target gene expression. oncotarget.com

This cross-talk is particularly relevant in the context of endometrial function and cancer. In the human endometrium, nuclear β-catenin levels are elevated during the proliferative phase of the menstrual cycle, a period dominated by estrogen. oncotarget.com Studies have shown that estradiol-induced proliferation in the endometrium can be abolished by inhibiting Wnt signaling. oncotarget.com In endometrial cancer, dysregulation of both Wnt/β-catenin and estrogen signaling pathways has been observed, with correlations between the expression levels of ERα, the Wnt inhibitor Dkk1, and cytoplasmic β-catenin. nih.gov

The interplay between these two pathways is not limited to the endometrium. In mesenchymal progenitor cells, the activation of estrogen receptor signaling by estradiol enhances Wnt3A-induced osteogenic differentiation, suggesting a synergistic effect in bone formation. plos.orgnih.gov Mechanistically, Wnt3A has been shown to upregulate the expression of ERα in these cells. plos.orgnih.gov

Table 2: Research Findings on this compound and Wnt/β-catenin Signaling

| Finding | Tissue/Cell Type | Mechanism of Cross-talk | Reference |

|---|---|---|---|

| Stabilization of β-catenin | Endometrium | Inhibition of GSK-3β via PI3K/Akt pathway | oncotarget.com |

| Enhanced osteogenic differentiation | Mesenchymal progenitor cells | Synergistic action of ER and Wnt3A signaling | plos.orgnih.gov |

| Dysregulation in cancer | Endometrial cancer | Correlation between ERα, Dkk1, and β-catenin expression | nih.gov |

| Transcriptional coactivation | LNCaP prostate cancer cells | β-catenin enhances ERα-mediated transcription | oup.com |

Sirtuin (SIRT1) Pathway Modulation and Cellular Longevity Research

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of cellular metabolism, stress resistance, and aging. researchgate.netmdpi.com Research has uncovered a significant interplay between 17β-estradiol and the SIRT1 pathway, with implications for cellular longevity and age-related diseases.

Estradiol has been shown to modulate the expression and activity of SIRT1 in various tissues. In osteoblasts, 17β-E2 administration leads to the upregulation of SIRT1, which in turn promotes autophagy and inhibits apoptosis. nih.gov This effect is mediated through the positive regulation of AMPK and FOXO3a and the inhibition of mTOR. nih.gov Similarly, in a male aging mouse model, 17β-estradiol was found to modulate SIRT1 and protect against oxidative stress-mediated cognitive impairment. semanticscholar.org The interaction appears to be dependent on ERα, with the ERα/SIRT1 complex acting as a suppressor of the p53 gene. semanticscholar.org

The estrogen-SIRT1 axis also plays a crucial role in vascular health. In ovariectomized mice, which serve as a model for menopause, a decrease in aortic SIRT1 expression is associated with increased arterial senescence and atherosclerosis. jst.go.jp Administration of 17β-estradiol restores SIRT1 expression, activates endothelial nitric oxide synthase (eNOS), and mitigates these age-related vascular changes. jst.go.jp These protective effects of estradiol on the vasculature are attenuated by a SIRT1 inhibitor, highlighting the importance of this pathway. jst.go.jp

However, the relationship between estradiol and SIRT1 can be context-dependent. For instance, in vascular smooth muscle cells, a lack of estradiol leads to increased SIRT1 expression and hyperplasia, while estradiol supplementation counteracts these changes by decreasing SIRT1 expression. mdpi.com This suggests that the optimal level of SIRT1 activity may be tissue-specific and that dysregulation in either direction can be detrimental.

The modulation of SIRT1 by estradiol is a promising area of research for understanding and potentially counteracting the effects of aging. The ability of estradiol to activate SIRT1-dependent signaling pathways provides a molecular basis for its protective effects against various age-related pathologies, including osteoporosis, neurodegeneration, and cardiovascular disease. researchgate.netmdpi.com

Table 3: Research Findings on this compound and SIRT1 Pathway

| Finding | Tissue/Cell Type | Effect of 17β-Estradiol on SIRT1 | Downstream Effects | Reference |

|---|---|---|---|---|

| Upregulation | Osteoblasts | Increased SIRT1 expression | Promotes autophagy, inhibits apoptosis | nih.gov |

| Modulation | Male aging mouse brain | Modulates SIRT1 expression | Halts oxidative stress-mediated cognitive impairment | semanticscholar.org |

| Upregulation | Aorta (ovariectomized mice) | Increased SIRT1 expression | Retards arterial senescence and atherosclerosis | jst.go.jp |

| Downregulation | Vascular smooth muscle cells | Decreased SIRT1 expression | Reduced viability, migration, and proliferation | mdpi.com |

Transcriptional and Epigenetic Regulation

Global Gene Expression Profiling in Estrogen-Responsive Cell Systems

High-throughput screening technologies, such as DNA microarrays and RNA-sequencing (RNA-seq), have been instrumental in mapping the global gene expression changes induced by 17β-estradiol in various estrogen-responsive systems. These studies reveal that estradiol (B170435) modulates a wide array of genes and pathways critical for cellular function.

In human breast cancer cell lines like MCF-7, which are ER-positive, 17β-estradiol treatment alters the expression of hundreds of genes. bioscientifica.comnih.gov Analyses show that regulated genes are often involved in cell cycle progression, DNA replication, and apoptosis. For instance, genes such as BRCA1, BIRC5 (survivin), and EGF are stimulated, promoting cell proliferation. nih.gov Comprehensive transcriptomic profiling has identified distinct classes of estrogen-inducible and suppressible genes, with varying sensitivities to estradiol concentrations. pnas.org

Global gene expression studies in other tissues have uncovered tissue-specific responses. In the skeletal muscle of ovariectomized mice, 17β-estradiol treatment predominantly leads to the downregulation of gene expression, particularly affecting pathways related to ubiquitin-proteasomal degradation. nih.gov In the rat uterus and hypothalamus, RNA-seq has revealed distinct transcriptomic profiles in response to estradiol, highlighting its role in reproductive function and neuroendocrine control. nih.govnih.gov These global analyses provide a broad understanding of the pleiotropic effects of estradiol, identifying extensive networks of genes and pathways that are under its regulatory control. nih.govnih.gov

Regulation of Specific Gene Transcripts

Beyond global profiling, research has focused on the specific mechanisms by which beta-Estradiol 17-acetate, through its active form, regulates key gene transcripts involved in various physiological and pathological processes.

IGF-1 Receptor: In prostate cancer cells, 17β-estradiol has been shown to markedly up-regulate the messenger RNA (mRNA) and protein expression of the insulin-like growth factor-I receptor (IGF-IR). aacrjournals.orgresearchgate.net This effect is mediated through both ERα and ERβ and involves the activation of cytosolic kinase signaling cascades rather than direct ER binding to DNA. aacrjournals.org However, in the vascular wall of rats, estradiol administration suppressed IGF-1 mRNA expression while having no effect on the IGF-1 receptor. nih.gov

Amphiregulin (AR): The expression of amphiregulin, a member of the epidermal growth factor (EGF) family, is induced at the mRNA level by 17β-estradiol in human breast cancer cells. pnas.org

Alkaline Phosphatase (ALP): As a marker for osteoblastic differentiation, ALP expression is modulated by 17β-estradiol. Studies in human bone marrow stromal cells and the clonal osteoblastic cell line UMR106 show that estradiol can increase ALP activity, suggesting a direct effect on osteoblast function. bioscientifica.comnih.gov In human periodontal ligament cells, 17β-estradiol has also been found to significantly increase ALP activity. sigmaaldrich.com

RUNX2: The activity of RUNX2, a master transcription factor for osteoblast differentiation, is enhanced by estrogen in a dose- and estrogen receptor-dependent manner. nih.gov Estrogen does not necessarily change RUNX2 protein levels but modulates its transcriptional activity. nih.gov Furthermore, 17β-estradiol can inhibit RUNX2-mediated osteoblast-driven osteoclastogenesis. researchgate.net This interaction is crucial for integrating hormonal signals in bone homeostasis. Activated ERα can bind to estrogen response elements in the RUNX2 promoter to stimulate its transcription. pnas.org

COL1A1: The gene COL1A1 encodes the alpha-1 chain of type I collagen. The regulation of this gene by 17β-estradiol is sex-specific and tissue-dependent. In female rat cardiac fibroblasts, estradiol down-regulates collagen I expression, whereas it is up-regulated in male cells. nih.gov In articular chondrocytes, 17β-estradiol stimulates type II collagen (COL2A1) expression via an ERα-mediated mechanism involving transcription factors Sp1/3 and Sox-9. nih.gov

Liver X Receptor Alpha (LXRα): 17β-estradiol can promote cholesterol efflux from vascular smooth muscle cells through a pathway dependent on Liver X Receptor Alpha (LXRα). researchgate.net Estradiol upregulates the expression of LXRα and its target genes, ABCA1 and ABCG1, via ERβ, providing a mechanism for the anti-atherogenic properties of estrogen. researchgate.net

| Gene Transcript | Cell/Tissue System | Effect of 17β-Estradiol | Mediating Receptor(s) | Citation(s) |

|---|---|---|---|---|

| IGF-1 Receptor | Prostate Cancer Cells | Up-regulation | ERα, ERβ | aacrjournals.orgresearchgate.net |

| Amphiregulin (AR) | MCF-7 Breast Cancer Cells | Induction of mRNA | Not specified | pnas.org |

| Alkaline Phosphatase (ALP) | Osteoblastic Cells | Increased activity | Not specified | bioscientifica.comnih.gov |

| RUNX2 | Osteoblasts | Enhanced activity/transcription | ERα | nih.govpnas.org |

| COL1A1 | Cardiac Fibroblasts (Female) | Down-regulation | ERα | nih.gov |

| COL1A1 | Cardiac Fibroblasts (Male) | Up-regulation | ERβ | nih.gov |

| LXRα | Vascular Smooth Muscle Cells | Up-regulation | ERβ | researchgate.net |

Chromatin Remodeling and Estrogen Receptor-Mediated Gene Regulation

The regulation of gene transcription by the estrogen receptor is fundamentally linked to the structure of chromatin. For transcription to occur, the chromatin must be accessible to the transcriptional machinery. ERs facilitate this process by recruiting chromatin remodeling complexes.

Upon binding 17β-estradiol, the estrogen receptor undergoes a conformational change and binds to EREs in the genome. nih.gov The activated ER then recruits a series of co-activator or co-repressor proteins. Co-activators often include histone acetyltransferases (HATs), which acetylate histones to create a more open chromatin structure (euchromatin). nih.gov Furthermore, ERα interacts with ATP-dependent chromatin remodelers, such as the SWI/SNF complex, which use the energy from ATP hydrolysis to reposition nucleosomes, further increasing DNA accessibility. nih.gov

Conversely, when ER recruits co-repressor complexes, which often contain histone deacetylases (HDACs), it leads to the removal of acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression. nih.govnih.gov Therefore, the estrogen receptor acts as a scaffold, integrating hormonal signals to orchestrate the recruitment of enzymatic machinery that directly modifies the chromatin landscape, ultimately determining whether target genes are expressed or silenced.

Metabolic Pathways and Biotransformation

Esterase-Mediated Hydrolysis of the 17-Acetate Moiety in Biological Systems

Beta-estradiol 17-acetate is a prodrug, meaning it is biologically inactive until it is metabolized in the body to its active form, estradiol (B170435). patsnap.com The primary step in this activation is the hydrolysis of the acetate (B1210297) ester at the C17β position. This reaction is efficiently catalyzed by non-specific carboxyl esterases present in various tissues, including the liver, blood, and target tissues. patsnap.comnih.gov

The hydrolysis process is rapid and effective. Studies have shown that following administration, estradiol acetate is quickly cleaved, leading to the release of 17β-estradiol. nih.govdrugbank.com In human blood, the hydrolysis is a first-order reaction with a very short half-life, estimated to be approximately 59 seconds. fda.gov This rapid conversion ensures that the systemic circulation is primarily exposed to the active estradiol molecule rather than the ester prodrug. fda.gov The efficiency of this esterase-mediated cleavage is a critical factor for the pharmacological activity of the compound. nih.gov

Cytochrome P450 Enzyme-Mediated Biotransformation (e.g., Hydroxylation)

Once this compound is hydrolyzed to estradiol, the liberated estradiol undergoes further metabolism, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.govsemanticscholar.org This is considered the first and most significant step in the inactivation and elimination of estrogens. nih.govresearchgate.net These reactions mainly occur in the liver, where CYP enzymes are abundantly expressed, but also take place in extrahepatic tissues such as the breast and uterus. nih.govsemanticscholar.org

The principal metabolic pathway is hydroxylation, which results in the formation of catechol estrogens. The two major metabolites formed are 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. researchgate.net

2-Hydroxylation: This is the predominant pathway, accounting for approximately 80% of estradiol metabolism in the liver. researchgate.net It is mainly catalyzed by CYP1A2 and CYP3A4 in the liver and by CYP1A1 in extrahepatic tissues. nih.gov

4-Hydroxylation: This is a minor pathway but is significant because the product, 4-hydroxyestradiol, can generate reactive quinone species that may cause cellular damage. nih.govsemanticscholar.org This reaction is specifically catalyzed by CYP1B1, an enzyme highly expressed in estrogen target tissues like the mammary glands and uterus. nih.gov

Estradiol itself can influence the expression of these enzymes; for instance, it has been shown to induce the expression of CYP2A6, CYP2B6, and CYP3A4. nih.gov The activity of these CYP enzymes is crucial for maintaining estrogen homeostasis. oup.com

| CYP450 Isoform | Primary Reaction | Major Metabolite(s) | Primary Location of Enzyme |

|---|---|---|---|

| CYP1A2 / CYP3A4 | 2-Hydroxylation | 2-Hydroxyestradiol | Liver |

| CYP1A1 | 2-Hydroxylation | 2-Hydroxyestradiol | Extrahepatic Tissues |

| CYP1B1 | 4-Hydroxylation | 4-Hydroxyestradiol | Estrogen Target Tissues (e.g., breast, uterus) |

| CYP3A4 | 16α-Hydroxylation | 16α-Hydroxyestradiol (precursor to Estriol) | Liver |

Conjugation Pathways (e.g., Glucuronidation, Sulfation) and Their Impact on Activity

Following hydroxylation, estradiol and its metabolites undergo Phase II conjugation reactions. These processes involve the attachment of polar molecules, which increases their water solubility, facilitates their excretion from the body, and generally renders them biologically inactive. researchgate.netresearchgate.net The two main conjugation pathways for estrogens are glucuronidation and sulfation. researchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). It involves the transfer of a glucuronic acid moiety to the hydroxyl groups of estrogens, most commonly at the C3 and C17β positions. researchgate.netuomus.edu.iq Various UGT isoforms exhibit different specificities; for example, UGTs of the 1A subfamily tend to conjugate the 3-OH group, while those in the 2B subfamily often target the 17-OH group. nih.gov The resulting glucuronide conjugates are readily excreted in urine and bile. researchgate.net

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group to form sulfate (B86663) esters. researchgate.netuomus.edu.iq Like glucuronides, estrogen sulfates are more water-soluble and are considered inactive, although they can be reactivated by sulfatase enzymes in peripheral tissues. researchgate.net

These conjugation pathways are crucial for the detoxification and elimination of estrogens, thereby regulating the levels of active hormones in the body. researchgate.net

| Conjugation Pathway | Key Enzyme Family | Conjugated Metabolite | Effect on Activity | Effect on Solubility |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Estradiol-3-glucuronide, Estradiol-17-glucuronide | Inactivation | Increased |

| Sulfation | Sulfotransferases (SULTs) | Estradiol-3-sulfate, Estrone (B1671321) sulfate | Inactivation (can be reversible) | Increased |

Interconversion Dynamics with Other Endogenous Steroid Hormones (e.g., Estrone, Estradiol)

Estradiol exists in a dynamic equilibrium with estrone, a less potent estrogen. This interconversion is a key aspect of estrogen metabolism and is catalyzed by various isoforms of the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme. nih.govresearchgate.net

Oxidation of Estradiol to Estrone: The conversion of the potent estradiol to the weaker estrone is an oxidative reaction catalyzed by 17β-HSD enzymes. This process is often viewed as a step toward inactivation and is favored in many tissues, such as the lung. nih.gov

Reduction of Estrone to Estradiol: Conversely, estrone can be reduced back to estradiol, primarily by 17β-HSD type 1. researchgate.net This can serve as a local mechanism for amplifying estrogenic signals within specific tissues.

This reversible reaction allows the body to modulate the levels of the most potent estrogen, estradiol, according to the metabolic state of different tissues. nih.gov The ratio of estradiol to estrone can be significantly influenced by the route of administration; oral administration leads to much higher estrone concentrations due to first-pass metabolism in the liver. oup.comnih.gov

Interaction with Steroid-Binding Proteins and Their Influence on Metabolic Fate

In the bloodstream, estradiol is not freely available. Approximately 95% to 98% of circulating estradiol is bound to plasma proteins. nih.gov The two main binding proteins are:

Sex Hormone-Binding Globulin (SHBG): Binds estradiol with high affinity. About 38% of estradiol is tightly bound to SHBG. wikipedia.org

Albumin: Binds estradiol with low affinity but has a high capacity. Roughly 60% of estradiol is loosely bound to albumin. wikipedia.org

Only the small, unbound fraction (about 2%) is considered biologically active and available to enter cells and bind to estrogen receptors. wikipedia.org Protein binding acts as a reservoir for the hormone, protecting it from rapid metabolism by the liver and modulating its availability to target tissues. nih.gov The binding to SHBG is a dynamic process involving allosteric interactions that can regulate the bioavailability of the free hormone. nih.gov Furthermore, estrogens can increase the hepatic synthesis of SHBG, creating a feedback loop that influences their own transport and availability. nih.gov

Mechanistic Understanding of Acetate Esterification on Systemic Bioavailability and Duration of Action

Endogenous estradiol has very low oral bioavailability (estimated at 2-10%) due to its poor water solubility and extensive first-pass metabolism in the gut and liver. drugbank.comnih.govwikipedia.org Esterification at the 17β position, as in this compound, is a chemical modification designed to overcome these limitations. nih.gov

The addition of the acetate group increases the lipophilicity of the molecule. drugbank.com This enhanced lipid solubility improves its absorption from the gastrointestinal tract. By being absorbed as an ester, the molecule is temporarily protected from the metabolic enzymes in the gut wall and liver that would otherwise rapidly degrade unmodified estradiol. nih.govdrugbank.com After absorption, the ester is quickly hydrolyzed back to the active estradiol, as described in section 5.1. drugbank.com This prodrug strategy effectively bypasses the extensive first-pass effect, leading to significantly improved systemic bioavailability of estradiol compared to oral administration of the unesterified hormone. nih.govwikipedia.org The rate of hydrolysis of the ester can also influence the duration of action, with different esters providing different release profiles. wikipedia.org

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| Estradiol (Reference) | 100 | 100 |

| This compound | 31–45 | 24 |

| Estradiol Benzoate | 10 | 1.1 |

| Estradiol Valerate | 2–11 | 0.04–21 |

Data sourced from in-vitro displacement assays. The binding affinities of esters are influenced by the rate of their hydrolysis to estradiol in the assay system. wikipedia.org

Advanced Analytical Methodologies in Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For beta-Estradiol 17-acetate and related estrogens, several chromatographic techniques have been developed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of steroid esters like this compound. The development of a robust HPLC method is foundational for accurate quantification. Reversed-phase HPLC is the most common modality, leveraging the hydrophobic nature of the steroid molecule.

Method development typically involves the optimization of several key parameters:

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are frequently employed due to their strong hydrophobic retention of steroid structures. Other phases, such as C8 or Phenyl, can offer alternative selectivity.

Mobile Phase: A mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), is used. The ratio of these solvents is adjusted to control the retention time and resolution of the analyte from other matrix components. Isocratic elution (constant mobile phase composition) can be used for simpler samples, while gradient elution (varied composition over time) is necessary for complex matrices to ensure adequate separation and reasonable analysis times. researchgate.net

Detection: Given the presence of a phenolic ring in the estradiol (B170435) structure, UV detection is a straightforward option. A study focusing on 17β-estradiol and its 3-acetate ester utilized a UV detection wavelength of 281 nm. researchgate.net For enhanced sensitivity and specificity, fluorescence detection can be employed, often requiring a derivatization step with a fluorescent tag like dansyl chloride. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Water (55:45, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 280 nm | southern.edu |

| Column Temperature | 30 °C | southern.edu |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for steroid analysis, prized for its high resolving power. However, due to the low volatility and thermal lability of steroids like this compound, chemical derivatization is a mandatory prerequisite for GC analysis. researchgate.net This process converts the polar hydroxyl groups into more volatile and thermally stable silyl (B83357) or acyl esters.

Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) ethers. thermofisher.comdaneshyari.com

Acylation: Perfluoroacylating agents, like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCl), create ester derivatives that are highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry. thermofisher.comnih.gov

A typical GC method involves a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), and a temperature-programmed oven to ensure the elution of analytes with good peak shape. nih.gov Flame Ionization Detection (FID) can be used, but coupling GC to a mass spectrometer (GC-MS) provides superior sensitivity and specificity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. nih.gov These characteristics are particularly advantageous for analyzing low-concentration analytes in complex biological fluids.

For estrogens, UPLC methods often use columns like the Acquity UPLC BEH C18 or HSS T3. nih.govwaters.com The enhanced peak capacity of UPLC allows for better separation of structurally similar steroids and their metabolites, which might co-elute in an HPLC system. waters.com The reduced run times, often under 10 minutes, significantly increase sample throughput, a critical factor in large-scale research studies. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| System | Waters ACQUITY UPLC I-Class | waters.com |

| Column | CORTECS Phenyl, 2.7 µm, 2.1 x 50 mm | waters.com |

| Mobile Phase A | Aqueous 0.05 mM Ammonium fluoride | waters.com |

| Mobile Phase B | Methanol | waters.com |

| Flow Rate | 0.3 mL/min | nih.gov |

| Column Temperature | 55 °C | nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-HRMS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for the definitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides excellent chromatographic separation and highly specific detection. Following derivatization, the sample is introduced into the GC, and the separated components are ionized and detected by the mass spectrometer. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific fragment ions characteristic of the target analyte. daneshyari.com For even greater specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful and widely used technique for quantifying estrogens in biological matrices. nih.gov It combines the high-efficiency separation of HPLC or UPLC with the exceptional sensitivity and specificity of a triple quadrupole mass spectrometer. waters.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for quantification at picogram (pg) or even femtogram (fg) levels. thermofisher.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The use of high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically <5 ppm error). nih.govovid.com This capability allows for the confident identification of analytes based on their exact mass, which helps to distinguish them from isobaric interferences. LC-HRMS is particularly valuable in metabolomics research for identifying unknown metabolites of this compound and elucidating metabolic pathways. nih.govresearchgate.net

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is indispensable for the structural elucidation and sensitive quantification of this compound. The choice of ionization technique is crucial and depends on the preceding separation method (GC or LC) and the desired sensitivity.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Negative Chemical Ionization (NCI))

Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS applications. Due to the phenolic hydroxyl group, estrogens like estradiol and its esters can be readily ionized in negative ion mode to form the deprotonated molecule [M-H]⁻. farmaciajournal.com This approach is often used for underivatized compounds. However, the ionization efficiency can be relatively low. To achieve ultra-high sensitivity, derivatization strategies are often employed to introduce a moiety that is easily ionizable in the positive ion mode. Reagents such as dansyl chloride or those that create a permanently charged quaternary amine group can enhance the ESI signal by several orders of magnitude, enabling detection at very low pg/mL concentrations. nih.govnih.govchromatographyonline.com

Negative Chemical Ionization (NCI): NCI is a soft ionization technique typically used with GC-MS that offers exceptional sensitivity for electronegative compounds. To make estrogens amenable to NCI, they are derivatized with electrophilic reagents containing fluorine atoms, such as pentafluorobenzoyl chloride (PFBCl) or heptafluorobutyric anhydride (HFBA). thermofisher.comnih.gov The resulting derivatives can capture thermal electrons, leading to the formation of stable negative ions, often the molecular ion [M]⁻ or a fragment corresponding to [M-HF]⁻. This technique allows for the detection of estrogens at the femtogram (fg) level, making it one of the most sensitive methods available. thermofisher.com A GC-NCI-MS/MS method for estradiol in plasma, following derivatization, demonstrated the ability to detect as little as 55 fg of the compound on-column. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Metabolite and Degradation Product Identification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful tool for the structural characterization of this compound and the identification of its metabolites and degradation products. In this technique, the parent molecule is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected. nih.govresearchgate.net This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.

The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint. By analyzing these fragments, researchers can deduce the structure of unknown metabolites. For instance, the loss of the acetate (B1210297) group (CH₃COOH, 60 Da) would be a key fragmentation pathway for this compound, helping to distinguish it from other estradiol conjugates. Further fragmentation of the steroid core can pinpoint the locations of metabolic modifications, such as hydroxylation or oxidation. Databases like METLIN, which contain extensive MS/MS spectral data for thousands of compounds, can be used to compare experimental spectra with those of known standards, facilitating rapid identification. osti.gov

This approach is invaluable in metabolism studies, allowing for the detection and tentative identification of novel biotransformation products in complex biological samples like serum or urine without the immediate need for synthetic standards. nih.gov

Isotope-Dilution Mass Spectrometry for Absolute Quantification

For highly accurate and precise quantification of this compound, isotope-dilution mass spectrometry (ID-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard and is considered a reference measurement procedure for related hormones like 17β-estradiol. nih.govnih.govcdc.govresearchgate.net This method overcomes variations in sample preparation and instrument response by using a stable isotope-labeled version of the analyte as an internal standard (e.g., this compound with deuterium (B1214612) or carbon-13 labels).

The isotopically labeled standard is chemically identical to the target analyte and behaves similarly during extraction, chromatography, and ionization. rsc.org However, it is distinguishable by its higher mass. A known amount of the labeled standard is added to the sample at the beginning of the analytical process. Quantification is then based on the measured ratio of the signal from the native analyte to the signal from the isotope-labeled standard. researchgate.net

This ratiometric measurement ensures that any sample loss during processing or fluctuations in instrument sensitivity affects both the analyte and the internal standard equally, thus canceling out potential errors. ID-LC-MS/MS methods for estrogens have demonstrated high precision with coefficients of variation (CVs) typically below 3% and excellent accuracy, making them suitable for establishing measurement traceability and standardizing routine assays. cdc.gov

| Parameter | LC-MS/MS Conditions for Estrogen Analysis | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| Precursor Ion (Estradiol) | m/z 271 | nih.govnih.gov |

| Internal Standard | Deuterium-labeled estradiol (e.g., E2-d3) | nih.gov |

| Precursor Ion (E2-d3) | m/z 274 | nih.gov |

| Quantitation Transition (Estradiol) | m/z 271 → 145 | nih.gov |

| Confirmation Transition (Estradiol) | m/z 271 → 183 | nih.gov |

This interactive table summarizes typical mass spectrometry parameters used for the analysis of estradiol, which are foundational for developing methods for this compound.

Spectroscopic Characterization Techniques